molecular formula C13H14BrN3O B8153688 2-(4-(4-Bromophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide

2-(4-(4-Bromophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide

Cat. No.: B8153688
M. Wt: 308.17 g/mol
InChI Key: KNKNFOUBDWXUFN-UHFFFAOYSA-N
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Description

2-(4-(4-Bromophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide is an organic compound that features a bromophenyl group attached to a pyrazole ring, which is further connected to a dimethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Bromophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide typically involves the following steps:

    Formation of the Bromophenyl Pyrazole Intermediate: The initial step involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield 4-(4-bromophenyl)-1H-pyrazole.

    Acetylation: The 4-(4-bromophenyl)-1H-pyrazole is then acetylated using N,N-dimethylacetamide and an appropriate activating agent such as acetic anhydride or acetyl chloride under controlled conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Bromophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromophenyl group can be replaced with other aryl or alkyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Products: Various substituted phenyl derivatives.

    Oxidation Products: Oxidized pyrazole derivatives.

    Reduction Products: Reduced pyrazole derivatives.

    Coupling Products: Coupled aryl or alkyl derivatives.

Scientific Research Applications

2-(4-(4-Bromophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.

Mechanism of Action

The mechanism of action of 2-(4-(4-Bromophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrazole ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic Acid: Another bromophenyl derivative with different functional groups.

    4-(4-Bromophenyl)-1H-pyrazole: Lacks the dimethylacetamide moiety.

    N,N-Dimethylacetamide: A simpler amide without the bromophenyl and pyrazole groups.

Uniqueness

2-(4-(4-Bromophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide is unique due to the combination of the bromophenyl, pyrazole, and dimethylacetamide groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-[4-(4-bromophenyl)pyrazol-1-yl]-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O/c1-16(2)13(18)9-17-8-11(7-15-17)10-3-5-12(14)6-4-10/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKNFOUBDWXUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1C=C(C=N1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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